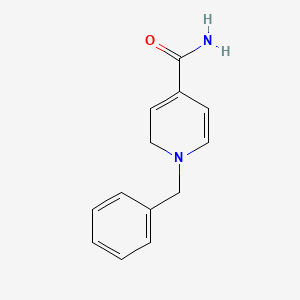

1-Benzyl-1,2-dihydroisonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-1,2-dihydroisonicotinamide is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research has shown that derivatives of isonicotinamide compounds exhibit notable antimicrobial and anticancer properties. For instance, studies have synthesized various derivatives and evaluated their efficacy against Mycobacterium tuberculosis and cancer cell lines. The findings indicate that modifications to the isonicotinamide structure can enhance biological activity, making these compounds potential candidates for drug development against resistant strains of bacteria and cancer cells .

Case Study: Antitubercular Activity

In a study examining the antitubercular effects of synthesized compounds, several derivatives were found to inhibit critical mycobacterial enzymes. The compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv, leading to further investigation in animal models to assess in vivo efficacy .

Enzyme Inhibition

Role as Cofactors

1-Benzyl-1,2-dihydroisonicotinamide serves as a cofactor in various enzymatic reactions. Its structural similarities to nicotinamide allow it to participate in redox reactions, which are crucial in metabolic pathways. Studies have highlighted its role in engineering enzymes that utilize noncanonical cofactors, enhancing their catalytic efficiency and specificity .

Case Study: Biofuel Cells

One notable application involves the use of this compound in biofuel cells. Variants of alcohol dehydrogenase engineered to utilize this compound showed a substantial increase in current density compared to traditional cofactors. This suggests potential applications in renewable energy technologies where efficient electron transfer is essential .

Photocatalytic Applications

Recent advancements have explored the photocatalytic properties of this compound. Researchers have demonstrated its ability to regenerate nicotinamide adenine dinucleotide (NAD) mimics through photocatalysis, which is vital for various biochemical processes. The compound's unique absorption characteristics facilitate monitoring during photochemical reactions, indicating its potential utility in synthetic organic chemistry .

Dermatological Applications

Psoriasis Treatment

The compound has been investigated for its therapeutic effects on skin conditions such as psoriasis. Topical formulations containing nicotinamide analogs have shown promise in alleviating symptoms associated with this condition, suggesting that derivatives like this compound could be beneficial in dermatological applications .

Summary of Findings

Propiedades

Número CAS |

75532-98-8 |

|---|---|

Fórmula molecular |

C13H14N2O |

Peso molecular |

214.26 g/mol |

Nombre IUPAC |

1-benzyl-2H-pyridine-4-carboxamide |

InChI |

InChI=1S/C13H14N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,14,16) |

Clave InChI |

RMXVBGHAWIJJMN-UHFFFAOYSA-N |

SMILES canónico |

C1C=C(C=CN1CC2=CC=CC=C2)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.